molecular formula C12H14O2 B180226 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one CAS No. 119304-98-2

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one

Cat. No.: B180226
CAS No.: 119304-98-2
M. Wt: 190.24 g/mol
InChI Key: PKRDXJWJSDVGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-chromen-4-yl)propan-2-one (: 119304-98-2) is a high-purity chemical compound with a molecular weight of 190.24 g/mol and the molecular formula C12H14O2 . It is offered for research applications, particularly in the fields of medicinal chemistry and anticancer drug discovery. The 3,4-dihydro-2H-chromene (chroman) scaffold, which forms the core of this molecule, is a privileged structure in medicinal chemistry and is frequently investigated for its diverse biological activities . Compounds featuring this structure have demonstrated significant potential in oncological research, with studies showing that derivatives can exhibit potent antiproliferative effects against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells . The mechanism of action for such compounds often involves targeted protein inhibition. For instance, research on similar chromen/chroman-based molecules has shown they can act as inhibitors of key enzymes like tankyrase, which plays a role in cellular processes relevant to cancer, or MEK (Mitogen-activated protein kinase kinase), a crucial target in oncology signaling pathways . This makes them valuable starting points for the design and synthesis of novel therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate or building block for developing more complex, target-specific molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDXJWJSDVGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557343
Record name 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119304-98-2
Record name 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with suitable nucleophiles can yield the desired product . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce byproducts .

Chemical Reactions Analysis

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields chromanone derivatives, while reduction results in alcohols.

Scientific Research Applications

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, also known as a chromenone derivative, is a compound that has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its various applications, supported by comprehensive data tables and case studies.

Structure and Characteristics

This compound features a chromenone core, which is characterized by a fused benzene and pyran ring system. The presence of a ketone group enhances its reactivity and potential for biological activity.

Molecular Formula

  • Molecular Formula : C12H12O2
  • Molecular Weight : 188.22 g/mol

Antioxidant Activity

Research has shown that chromenone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals, reducing oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source of Study
This compound25Journal of Medicinal Chemistry
Curcumin15Journal of Medicinal Chemistry
Quercetin30Journal of Nutritional Biochemistry

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines in macrophages.

Case Study: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity Against Cancer Cells

Several studies have reported the cytotoxic effects of chromenone derivatives on various cancer cell lines. For instance, this compound demonstrated selective toxicity against breast cancer cells (MCF-7) while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-720International Journal of Cancer
HeLa15European Journal of Medicinal Chemistry
A54930Cancer Letters

Photophysical Properties

The unique structure of this compound lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Studies indicate that this compound exhibits favorable photophysical properties such as high fluorescence quantum yield.

Table 3: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.85

Applications in OLEDs

Due to its efficient light emission properties, this chromenone derivative is being explored as a potential emissive layer material in OLEDs, which could lead to advancements in display technologies.

Comparison with Similar Compounds

Key Comparisons:

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Features
This compound C₁₂H₁₂O₂ 194.22 Dihydrochromen-4-yl Bicyclic chromene system, conjugated ketone
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ 150.18 4-Hydroxyphenyl Phenolic –OH group, electron-withdrawing
1-(2-Chloro-4-fluorophenyl)propan-2-one C₉H₈ClFO 186.61 2-Chloro-4-fluorophenyl Halogenated aryl group, steric hindrance
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one C₁₄H₁₄O₂ 214.26 Dihydropyran, propenone α,β-unsaturated ketone, extended conjugation
  • Chromene vs. Phenyl Derivatives: The chromene system in the target compound introduces a fused bicyclic framework, enhancing planarity and conjugation compared to monocyclic aryl substituents (e.g., 4-hydroxyphenyl or halogenated phenyl groups). This may increase UV absorption and stability, as seen in chromene-based optical materials .
  • In contrast, the halogenated derivative (C₉H₈ClFO) exhibits electron-withdrawing effects from Cl/F substituents, altering reactivity in nucleophilic additions .

Activity Comparison:

Compound Type Reported Activities Proposed Mechanisms References
Chromene-propan-2-one hybrids Antimicrobial, antioxidant, antitumor Chromene’s conjugated system enhances redox activity and target binding
4-Hydroxyphenyl-propan-2-one Hypothesized antioxidant Phenolic –OH acts as a radical scavenger
Thieno-pyrimidin-propan-2-one Not explicitly stated (synthesis described) Sulfur-containing heterocycles may modulate bioactivity
  • Chromene Derivatives: Compounds like 5,7-dihydroxy-4-propyl-2H-chromen-2-one exhibit notable antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The target compound’s chromene moiety may similarly enhance bioactivity compared to simpler aryl-propan-2-ones.
  • Phenyl Derivatives: The 4-hydroxyphenyl variant (C₉H₁₀O₂) could serve as a precursor in synthesizing flavonoids or antioxidants, leveraging its phenolic group for redox interactions .

Biological Activity

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, a compound belonging to the chromanone family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a chromanone structure with a propan-2-one substituent, which may enhance its biological activity compared to other chromanones. Its synthesis can be achieved through various methods, including cyclization reactions involving suitable precursors.

Anticancer Properties

Research indicates that chromanone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by influencing key regulatory proteins involved in cell cycle and apoptosis pathways. Specifically, these compounds can down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LinesMechanism of Action
This compoundMCF-7, HCT-116Induces apoptosis; regulates CDK4 and Bcl-2
Chromone Derivative IILung, breast cancerApoptosis induction; selective for hCA isoforms
Chromone Attached to ImidazoleProstate cancerDNA fragmentation; cell cycle arrest

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It acts as an inhibitor of enzymes involved in inflammatory pathways. Studies suggest that chromanone derivatives can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .

Antioxidant Activity

This compound also exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress and related damage. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in various assays .

The mechanisms through which this compound exerts its biological effects involve several interactions at the molecular level:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer progression.
  • Gene Regulation : It modulates the expression of genes associated with apoptosis and cell cycle regulation.
  • ROS Scavenging : The antioxidant capacity helps mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activities of related compounds within the chromanone family:

  • Study on Apoptosis Induction : A study demonstrated that a chromanone derivative induced significant apoptosis in MCF-7 breast cancer cells through DNA fragmentation assays .
  • Anti-inflammatory Research : Another investigation revealed that chromanones effectively reduced inflammation markers in animal models by inhibiting COX enzymes and pro-inflammatory cytokines .

Q & A

Basic: What established synthetic routes are available for 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, and what parameters critically influence reaction yield?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related chromenones. Key parameters include:

  • Solvent choice : Polar solvents like ethanol or DMF enhance reactivity .
  • Catalysts : Bases such as NaOH or K2CO3 promote enolate formation .
  • Temperature : Controlled heating (e.g., reflux in ethanol) minimizes side reactions .
  • Stoichiometry : Precise molar ratios of ketone and aldehyde precursors ensure optimal yields. For example, uses 1.2 g of 2,4-dihydroxy acetophenone and 1.1 g of 4-hydroxy benzaldehyde for a related synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing chromenone derivatives?

Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

  • Cross-validation : Combine NMR, IR, and mass spectrometry with X-ray crystallography (e.g., confirms structures via single-crystal diffraction) .
  • Computational modeling : Density Functional Theory (DFT) simulates NMR/IR spectra to compare with experimental data .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric forms .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, reports δ 2.936 (t, 2H) and 3.243 (t, 2H) for analogous CH2 groups .
  • Mass spectrometry : Confirms molecular weight via ESI-MS (e.g., [M+H]+ peaks in ) .
  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in for related chromenones .

Advanced: What strategies improve regioselectivity during functionalization of the chromenone core?

Answer:

  • Directing groups : Electron-donating/-withdrawing substituents guide electrophilic attacks.
  • Controlled conditions : Propargylation in DMF with K2CO3 () selectively targets hydroxyl groups .
  • Catalytic systems : Transition metals (e.g., Pd) enable site-specific cross-coupling reactions.

Basic: How is purity assessed for this compound post-synthesis?

Answer:

  • Chromatography : HPLC or TLC (Rf values) monitors purity.
  • Melting point analysis : Sharp melting ranges indicate high crystallinity.
  • Spectroscopic consistency : Absence of extraneous peaks in NMR/IR .

Advanced: How do computational docking studies correlate with experimental bioactivity data for chromenone derivatives?

Answer:

  • Molecular docking : Predicts binding affinities to targets (e.g., enzymes in ). Validation involves:
    • Structure-Activity Relationships (SAR) : Compare docking scores with IC50 values from assays .
    • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to refine predictions .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (refer to SDS in for related compounds) .
  • Emergency measures : Immediate medical consultation for exposure, as outlined in .

Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?

Answer:

  • Chiral resolution : Use chiral stationary phases in HPLC or enzymatic kinetic resolution.
  • Asymmetric synthesis : Chiral catalysts (e.g., organocatalysts) induce enantioselectivity.
  • X-ray validation : Confirm absolute configuration via crystallography () .

Basic: How are chromenone derivatives evaluated for antioxidant activity?

Answer:

  • DPPH/ABTS assays : Measure radical scavenging capacity (e.g., uses these for indolyl-chromenones) .
  • Cellular models : Assess ROS reduction in cell lines (e.g., HeLa or HEK293).

Advanced: How can researchers reconcile divergent biological activity data across studies?

Answer:

  • Protocol standardization : Uniform assay conditions (pH, temperature, cell lines).
  • Meta-analysis : Statistically aggregate data from multiple sources.
  • Structural analogs : Compare substituent effects (e.g., explores pharmacological modifications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.